4-bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole
Description
4-Bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups
Properties
CAS No. |
2703780-08-7 |
|---|---|
Molecular Formula |
C5H4BrF3N2 |
Molecular Weight |
229 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole typically involves the halogenation of a pyrazole precursor. One common method is the bromination of 3-methyl-1-(trifluoromethyl)-1H-pyrazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyrazole ring can be reduced to a pyrazoline ring using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., dimethylformamide).
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products
Substitution: Formation of 4-substituted-3-methyl-1-(trifluoromethyl)-1H-pyrazoles.
Oxidation: Formation of 4-bromo-3-carboxy-1-(trifluoromethyl)-1H-pyrazole.
Reduction: Formation of 4-bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazoline.
Scientific Research Applications
4-Bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and anti-microbial properties.
Materials Science: The compound is used in the development of advanced materials such as organic semiconductors and liquid crystals.
Agriculture: It is explored as a potential agrochemical for pest control and plant growth regulation.
Mechanism of Action
The mechanism of action of 4-bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methyl-1H-pyrazole: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
3-Methyl-1-(trifluoromethyl)-1H-pyrazole:
4-Bromo-1-(trifluoromethyl)-1H-pyrazole: Lacks the methyl group, leading to variations in its chemical behavior and uses.
Uniqueness
4-Bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole is unique due to the presence of all three substituents (bromine, methyl, and trifluoromethyl) on the pyrazole ring. This combination of substituents imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
